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Introduction
SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2

(ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is

frequently hyperactivated in various cancers, promoting cell proliferation and survival. Inhibition

of ERK1/2 by SHR2415 has been shown to be a promising anti-cancer strategy. One of the key

mechanisms by which ERK1/2 inhibitors exert their anti-tumor effects is through the induction

of apoptosis, or programmed cell death.

These application notes provide a detailed protocol for the analysis of SHR2415-induced

apoptosis using flow cytometry, a powerful technique for the quantitative analysis of cell death

in a population.

Mechanism of Action: SHR2415-Induced Apoptosis
SHR2415 targets and inhibits the kinase activity of ERK1 and ERK2 with high potency (IC50

values of 2.8 nM and 5.9 nM, respectively). The ERK signaling cascade plays a crucial role in

promoting cell survival by regulating the expression and activity of the Bcl-2 family of proteins.

[1] Activated ERK1/2 can phosphorylate and inactivate pro-apoptotic proteins such as Bim, and

promote the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3]
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By inhibiting ERK1/2, SHR2415 disrupts these pro-survival signals. This leads to the

dephosphorylation and activation of pro-apoptotic Bcl-2 family members and a decrease in the

expression of anti-apoptotic members. The subsequent imbalance in the Bcl-2 family proteins

results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome

c, and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.

[2]
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SHR2415-induced apoptosis signaling pathway.

Quantitative Data Summary
While specific quantitative data for SHR2415-induced apoptosis is not yet widely published, the

following table provides illustrative data based on the known potency of SHR2415 and typical

results observed with other potent ERK1/2 inhibitors in cancer cell lines such as Colo205.

Researchers should generate their own dose-response and time-course data for their specific

cell line of interest.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19843174/
https://www.benchchem.com/product/b12397365?utm_src=pdf-body-img
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Treatment
(SHR2415)

Incubation
Time

Early
Apoptotic
Cells (%)

Late
Apoptotic/N
ecrotic
Cells (%)

Total
Apoptotic
Cells (%)

Colo205
Vehicle

(DMSO)
48 hours 2.5 ± 0.5 1.8 ± 0.3 4.3 ± 0.8

Colo205 50 nM 48 hours 15.2 ± 1.8 8.5 ± 1.1 23.7 ± 2.9

Colo205 100 nM 48 hours 28.7 ± 3.1 15.3 ± 2.0 44.0 ± 5.1

Colo205 250 nM 48 hours 45.1 ± 4.5 25.6 ± 3.2 70.7 ± 7.7

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with SHR2415

Cell Seeding: Seed cancer cells (e.g., Colo205) in 6-well plates at a density of 2 x 10^5

cells/well in their appropriate growth medium.

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours

to allow for cell attachment.

SHR2415 Preparation: Prepare a stock solution of SHR2415 in DMSO. Further dilute the

stock solution in culture medium to achieve the desired final concentrations (e.g., 50 nM, 100

nM, 250 nM). Prepare a vehicle control with the same final concentration of DMSO as the

highest SHR2415 concentration.

Treatment: Remove the existing medium from the wells and replace it with the medium

containing the different concentrations of SHR2415 or the vehicle control.

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Flow Cytometry using
Annexin V and Propidium Iodide (PI) Staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine

(PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V.

Propidium Iodide (PI) is a nuclear stain that is impermeant to live and early apoptotic cells but

can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V,

Propidium Iodide, and Binding Buffer)

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

FACS tubes (5 mL polystyrene round-bottom tubes)

Flow cytometer

Procedure:

Cell Harvesting:

For adherent cells, carefully collect the culture medium (which may contain detached

apoptotic cells) into a 15 mL conical tube.

Wash the adherent cells once with PBS.

Gently detach the cells using a cell scraper or a mild dissociation reagent (e.g., TrypLE™).

Avoid harsh trypsinization which can damage cell membranes.

Combine the detached cells with the collected culture medium.

For suspension cells, directly collect the cells into a conical tube.

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a

concentration of 1 x 10^6 cells/mL.
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Staining:

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

Add 5 µL of Annexin V-FITC to the cell suspension.

Add 5 µL of Propidium Iodide (PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Acquire

a sufficient number of events (e.g., 10,000-20,000) for each sample.

Flow Cytometry Data Analysis:

Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell

population and exclude debris.

Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up

compensation and correct for spectral overlap.

Quadrant Analysis: Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis). Set up

quadrants based on unstained and single-stained controls to differentiate between:

Lower-Left Quadrant (Annexin V- / PI-): Live cells

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with compromised

membranes due to handling)
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Experimental workflow for apoptosis analysis.
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Troubleshooting
Issue Possible Cause Solution

High background staining in

unstained control
Autofluorescence of cells

Set the voltage of the

detectors appropriately.

High percentage of necrotic

cells in vehicle control
Harsh cell handling

Handle cells gently during

harvesting and washing. Use a

cell scraper or a milder

dissociation reagent instead of

trypsin.

Poor separation between

populations
Inadequate compensation

Run single-stained controls for

each fluorochrome and set

compensation accurately.

Low Annexin V staining
Insufficient incubation time or

Ca2+ concentration

Ensure incubation is for at

least 15 minutes. Confirm that

the binding buffer contains an

adequate concentration of

Ca2+.

High PI staining in all samples
Cells were not analyzed

promptly after staining

Analyze samples within one

hour of staining. Keep samples

on ice if analysis is delayed.

Conclusion
The protocols and information provided in these application notes offer a comprehensive guide

for researchers to effectively analyze apoptosis induced by the ERK1/2 inhibitor, SHR2415. By

utilizing flow cytometry with Annexin V and PI staining, investigators can quantitatively assess

the pro-apoptotic efficacy of SHR2415 in various cancer cell models, contributing to a deeper

understanding of its mechanism of action and its potential as a therapeutic agent. It is

recommended that each laboratory optimizes the described protocols for their specific

experimental conditions and cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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